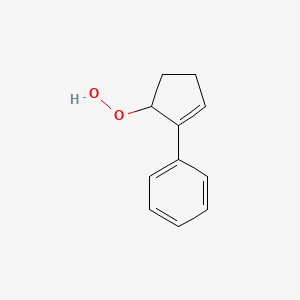
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl is an organic compound with the molecular formula C11H12O2 It is a derivative of cyclopentenone, featuring a hydroperoxide group attached to a phenyl-substituted cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be achieved through several methods. One common approach involves the oxidation of 2-phenyl-2-cyclopenten-1-ol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the hydroperoxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group, yielding 2-phenyl-2-cyclopenten-1-ol.
Substitution: The compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts such as transition metal complexes.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 2-phenyl-2-cyclopenten-1-ol.
Substitution: Formation of substituted cyclopentenes with various functional groups.
科学的研究の応用
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxygenated compounds.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects on cellular pathways are mediated by these oxidative modifications, which can influence signaling cascades and gene expression.
類似化合物との比較
Hydroperoxide, 2-phenyl-2-cyclopenten-1-yl can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the hydroperoxide group but shares the cyclopentene ring structure.
2-Phenyl-2-cyclopenten-1-ol: Contains a hydroxyl group instead of a hydroperoxide group.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentene ring.
The uniqueness of this compound lies in its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
61077-29-0 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(5-hydroperoxycyclopenten-1-yl)benzene |
InChI |
InChI=1S/C11H12O2/c12-13-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7,11-12H,4,8H2 |
InChIキー |
LTJABKKBFWMXFU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=C1)C2=CC=CC=C2)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethyl-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14585551.png)
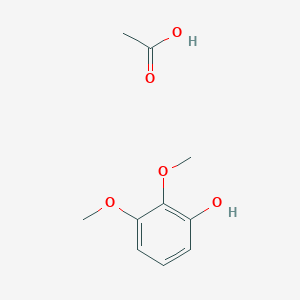
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
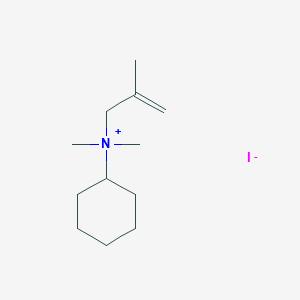
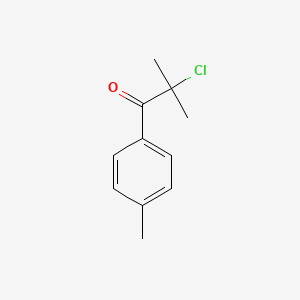

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)

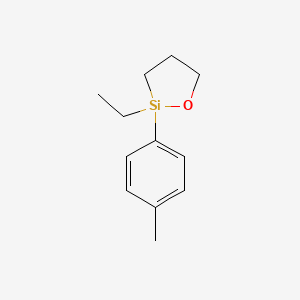



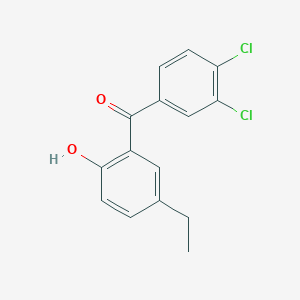
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
